Product packaging for Resveratryl acetate(Cat. No.:CAS No. 411233-11-9)

Resveratryl acetate

Cat. No.: B3052411
CAS No.: 411233-11-9
M. Wt: 270.28 g/mol
InChI Key: MEMZFJTYLFBJEC-NSCUHMNNSA-N
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Description

Contextualization within Stilbenoid Compound Research

Stilbenoids are a group of naturally occurring phenolic compounds found in various plant species, characterized by a stilbene (B7821643) backbone structure nih.govmdpi.commdpi.comresearchgate.net. These compounds are often produced by plants as phytoalexins, serving as a defense mechanism against microbial infections and environmental stressors nih.govresearchgate.net. Resveratrol (B1683913) (trans-3,5,4′-trihydroxystilbene) is the most prominent and extensively studied stilbenoid, recognized for its wide array of biological activities, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer properties mdpi.comnih.govmdpi.comnih.gov. Other notable stilbenoids include pterostilbene (B91288) and piceatannol (B1677779) nih.govnih.gov. The broad therapeutic potential observed in stilbenoids has spurred research into related compounds and derivatives to enhance efficacy, stability, or bioavailability nih.govmdpi.com.

Rationale for Scientific Investigation of Resveratryl Acetate (B1210297) as a Resveratrol Derivative

Resveratryl acetate is structurally related to resveratrol, where an acetyl group is attached to one of the hydroxyl groups of resveratrol chemspider.comncats.io. This modification is often undertaken to alter the physicochemical properties of the parent compound, such as solubility, stability, and lipophilicity, which can in turn influence its biological activity and pharmacokinetic profile mdpi.comresearchgate.netebm-journal.org. The rationale for investigating this compound stems from the desire to leverage the known benefits of resveratrol while potentially overcoming some of its limitations, such as chemical instability or suboptimal bioavailability mdpi.comresearchgate.net. Research into resveratrol derivatives aims to develop compounds with improved therapeutic potential for various conditions, including skin aging, inflammation, and cancer mdpi.comresearchgate.netebm-journal.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B3052411 Resveratryl acetate CAS No. 411233-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)20-16-6-4-12(5-7-16)2-3-13-8-14(18)10-15(19)9-13/h2-10,18-19H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMZFJTYLFBJEC-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411233-11-9
Record name Resveratryl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411233119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RESVERATRYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T07O870429
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Resveratryl Acetate

Established Strategies for Resveratryl Acetate (B1210297) Synthesis

The synthesis of resveratryl acetate typically involves the selective acetylation of one or more hydroxyl groups of resveratrol (B1683913). The primary target for acetylation in the formation of this compound is often the 4'-hydroxyl group, although other positions can also be functionalized.

Chemical Synthesis Approaches

Chemical methods offer robust routes to this compound, often employing established coupling and esterification reactions.

The decarbonylative Heck coupling reaction presents an efficient strategy for constructing the stilbene (B7821643) backbone, which can then be functionalized. This palladium-catalyzed cross-coupling reaction involves an aroyl chloride and a styrene (B11656) derivative, with the concomitant release of carbon monoxide.

One notable application of this methodology involves the coupling of the acid chloride derived from 3,5-dihydroxybenzoic acid with 4-acetoxystyrene. This reaction, catalyzed by palladium acetate in the presence of a carbene-type ligand such as N,N-bis-(2,6-diisopropylphenyl)dihydroimidazolium chloride, has been reported to yield the desired substituted stilbene product with a yield of 73% capes.gov.br. This approach has also been successfully adapted for the synthesis of this compound and related fluorinated stilbene derivatives researchgate.net. The use of specific ligands, like carbene-type ligands, is crucial as common phosphine (B1218219) ligands can inhibit the reaction in the presence of acyl chlorides researchgate.net.

Esterification reactions using acyl chlorides provide a direct chemical pathway to introduce acetate groups onto the resveratrol molecule. These reactions typically require a base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the hydrochloric acid byproduct.

Resveratrol can be reacted with various acyl chlorides, including palmitoyl (B13399708) chloride, oleoyl (B10858665) chloride, or conjugated linoleic acid (CLA) chloride. For instance, reaction with palmitoyl chloride or oleoyl chloride in ethyl acetate with pyridine under reflux conditions (50°C) for 3 hours can yield mono-, di-, and tri-esters, depending on the specific acyl chloride and reaction stoichiometry. The reaction with CLA chloride, under similar conditions, primarily resulted in mono-O-(conjugated)linoleoylresveratrol mdpi.com.

The synthesis of 3,4',5-triacetate resveratrol has been achieved by reacting resveratrol with acetyl chloride in the presence of triethylamine and acetone (B3395972) for 16 hours at room temperature, yielding approximately 78% of the product medcraveonline.com. Further optimization for forming 4'-ester analogues has shown that employing basic conditions to deprotonate the 4'-phenol, followed by the addition of acid chlorides or anhydrides, favors 4'-ester formation. Polar aprotic solvents, particularly DMSO, have been identified as optimal for this regioselective esterification byu.edu.

Enzymatic Synthesis Approaches

Enzymatic methods offer a greener and often more regioselective alternative for the synthesis of this compound, utilizing the catalytic power of lipases.

Lipase-catalyzed esterification allows for the selective functionalization of resveratrol's hydroxyl groups. The regioselectivity is highly dependent on the specific lipase (B570770) employed and the reaction conditions.

Lipase from Alcaligenes sp. (Lipase QLG): This enzyme has been shown to catalyze the regioselective acylation of resveratrol at the 3-OH position using vinyl acetate as an acyl donor. This transesterification reaction yielded up to approximately 75% of 3-O-acetylresveratrol. However, the enzyme can also catalyze further acetylation, leading to the formation of diesters and peracetylated derivatives nih.govcapes.gov.br.

Lipase B from Candida antarctica (CaLB): In contrast to Lipase QLG, CaLB demonstrates a preference for acylating the 4'-OH phenolic group of resveratrol. Under appropriate conditions, this lipase can achieve an 80% yield of 4'-O-acetylresveratrol with negligible formation of higher esters nih.govcapes.gov.br. This enzyme has also been utilized with acetic anhydride (B1165640) to synthesize 4-acetate resveratrol and 3,5,4'-triacetate resveratrol medcraveonline.com.

Lipase from Candida sp. 99–125 (CSL): Under microwave irradiation, CSL has been employed to catalyze the regioselective acylation of resveratrol at the 4'-OH position using vinyl acetate. Optimized conditions, including the use of methyl tert-butyl ether (MTBE) as a solvent with a water activity of 0.38 at 35°C, resulted in a 75% yield of 4'-O-acetyl-resveratrol within approximately 4 hours researchgate.net.

Transesterification reactions utilizing vinyl acetate as the acyl donor, catalyzed by lipases, represent a widely adopted enzymatic strategy for producing this compound. The tautomerization of the vinyl alcohol byproduct to acetaldehyde (B116499) effectively drives the equilibrium towards ester formation, making the reaction largely irreversible mdpi.comscielo.brscielo.brajol.infomdpi.com.

Various lipases can catalyze this transformation. For instance, Lipase QLG catalyzes the transesterification of resveratrol with vinyl acetate, leading to regioselective acylation at the 3-OH position, with yields of 3-O-acetylresveratrol reaching up to 75% nih.govcapes.gov.br. Conversely, Lipase B from Candida antarctica preferentially acylates the 4'-OH position, achieving yields of 80% for 4'-O-acetylresveratrol nih.govcapes.gov.br. This lipase is also effective when used with vinyl acetate for the synthesis of 4-acetate resveratrol medcraveonline.com.

The use of vinyl acetate as an acyl donor is prevalent in the enzymatic synthesis of various acetate esters, including those derived from flavonoids and alcohols mdpi.comscielo.brscielo.brmdpi.com. For example, in the synthesis of naringin (B1676962) acetate, the combination of Lipozyme TL IM and vinyl acetate, under optimized conditions (1:5 molar ratio, 40°C in acetonitrile), achieved a high conversion rate of 94.47% after 24 hours mdpi.com. Similarly, Candida antarctica lipase B (CaLB) has been employed in the transesterification of benzyl (B1604629) alcohol and its derivatives with vinyl acetate, yielding acetate esters with reported conversion yields ranging from 17% to 90% mdpi.com.

Development of Acetylated Resveratrol Analogs and Related Derivatives

The modification of resveratrol through acetylation aims to create more stable and bioavailable prodrugs. These derivatives are designed to release the active resveratrol molecule upon metabolic activation, thereby improving its therapeutic or cosmetic efficacy.

Design Principles for Modulating Biological Activity and Stability

The primary design principle behind acetylating resveratrol is to enhance its pharmacokinetic profile. Resveratrol's susceptibility to degradation through oxidation and its rapid metabolism can limit its effectiveness nih.govfrontiersin.org. Acetylation of the hydroxyl groups on the resveratrol molecule can significantly improve its stability against enzymatic oxidation and increase its lipophilicity, facilitating better absorption across biological membranes nih.govamu.edu.plencyclopedia.pub. This increased lipophilicity can lead to improved bioavailability, allowing for more effective delivery to target tissues nih.govamu.edu.pl.

Furthermore, the degree and position of acetylation can influence the biological activity of the resulting derivatives. While acetylation generally aims to create a prodrug that liberates resveratrol, the esterified form itself may exhibit distinct biological properties or altered potency. For instance, studies on acetylated phenolic compounds have indicated that the number of acetyl groups can impact activity; in the case of anti-platelet aggregation, diacetylation of resveratrol was found to be more potent than mono- or triacetylation researchgate.net. This suggests that the specific esterification pattern can be a critical factor in modulating the compound's interaction with biological targets.

In the context of skin care, derivatives like resveratryl triacetate (RTA) and resveratryl triglycolate (RTG) have been developed to enhance skin lightening effects. These compounds are designed to inhibit melanin (B1238610) synthesis by targeting key enzymes and transcription factors involved in the melanogenesis pathway, such as tyrosinase and MITF encyclopedia.pubmdpi.com. The acetylation or esterification strategy aims to improve the penetration and stability of the active moiety within the skin layers encyclopedia.pubmdpi.com.

Synthesis of Multi-acetylated Stilbenoids (e.g., resveratryl triacetate, resveratryl triglycolate)

The synthesis of multi-acetylated stilbenoids, such as resveratryl triacetate (RTA) and resveratryl triglycolate (RTG), typically involves esterification reactions.

Resveratryl Triacetate (RTA) : Resveratryl triacetate is synthesized by acetylating the three hydroxyl groups of resveratrol. Microwave-assisted synthesis has proven to be an efficient method for producing RTA, significantly reducing reaction times and increasing yields compared to conventional reflux methods amu.edu.plresearchgate.netthieme-connect.com. This process generally involves reacting resveratrol with an acylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a catalyst or base amu.edu.plresearchgate.net. RTA has demonstrated potent activity against acute lymphoblastic leukemia cells, exhibiting a lower IC50 value than resveratrol itself amu.edu.plresearchgate.net.

Resveratryl Triglycolate (RTG) : Resveratryl triglycolate is a hybrid compound formed by the esterification of resveratrol with glycolic acid researchgate.netnih.govregimenlab.cagoogle.com. The synthesis involves reacting resveratrol with glycolic acid or its derivatives researchgate.netgoogle.com. RTG has been investigated for its skin-depigmenting effects, showing efficacy in inhibiting cellular melanin synthesis and improving skin tone in human studies encyclopedia.pubmdpi.comresearchgate.netnih.gov. It is designed to both reduce new melanin production and help remove accumulated melanin in the skin mdpi.com.

Comparative Activity of Resveratrol and Acetylated Derivatives

CompoundPrimary Biological Activity StudiedIC50 Value (µM)Reference
ResveratrolAnti-leukemic10.5 amu.edu.plresearchgate.net
Resveratryl TriacetateAnti-leukemic3.4 amu.edu.plresearchgate.net
Resveratryl TriisobutyrateAnti-leukemic5.1 amu.edu.plresearchgate.net
Resveratryl TriisovalerateAnti-leukemic4.9 amu.edu.plresearchgate.net

Structure Activity Relationship Sar Studies of Resveratryl Acetate and Its Analogues

Influence of Acetylation on Biological Activity Profiles

Acetylation, the process of introducing acetyl functional groups, significantly modifies the physicochemical properties and biological profile of resveratrol (B1683913). The primary effect of acetylating resveratrol's hydroxyl groups is an increase in lipophilicity, which can influence its absorption and bioavailability. researchgate.net Resveratryl acetate (B1210297), specifically 3,5,4'-tri-O-acetylresveratrol, is often considered a prodrug of resveratrol. sigmaaldrich.com In biological systems, it can be converted back to resveratrol through the action of esterase enzymes, thereby releasing the active parent compound within cells. sigmaaldrich.com

The impact of acetylation on biological activity varies depending on the specific effect being measured:

Anticancer Activity : Acetylated resveratrol has demonstrated potent anticancer effects. Resveratrol triacetate inhibits the growth of various prostate cancer cells, with IC₅₀ values of 10.5 µM for LNCaP, 14.2 µM for DU145, and 26.8 µM for PC3M. caymanchem.com It also shows cytotoxicity against acute lymphoblastic leukemia cells (ALL-5) with an IC₅₀ of 3.4 µM. caymanchem.com In a comparative study on human bladder cancer T24 cells, acetylresveratrol (ARV) showed a stronger inhibitory effect than resveratrol (RV) itself, with IC₅₀ values of 53.49 µM for ARV compared to 69.33 µM for RV. nih.gov This suggests that acetylation can, in some cases, enhance the antiproliferative potency of the stilbenoid core. nih.gov

Anti-platelet Activity : Studies on PAF-induced rabbit platelet aggregation reveal a complex relationship between the degree of acetylation and activity. nih.gov Resveratrol and its mono- and triacetylated derivatives were found to have similar inhibitory activity against platelet aggregation. nih.govresearchgate.net In contrast, the diacetylated derivatives of resveratrol were found to be more potent inhibitors, suggesting that the presence of two acetyl groups, but not three, may be optimal for enhancing this specific biological function. nih.govresearchgate.net

Gene Expression in Skin : When applied to human skin models, resveratrol analogues with acetate modifications showed altered biological activity. ebm-journal.org In a comparison of effects on 25 biomarkers related to dermal health, resveratrol diacetate and acetate generally ranked higher in gene expression modulation than the parent resveratrol compound. ebm-journal.org For instance, resveratrol diacetate displayed the highest inhibition of matrix metalloproteinase 9 (MMP9), an enzyme involved in collagen degradation. ebm-journal.org

Table 1: Comparative Anticancer Activity (IC₅₀) of Resveratrol and its Acetylated Analogue

Compound Cell Line Cancer Type IC₅₀ Value (µM) Source(s)
Resveratrol T24 Bladder Cancer 69.33 nih.gov
Acetylresveratrol T24 Bladder Cancer 53.49 nih.gov
Acetylresveratrol LNCaP Prostate Cancer 10.5 caymanchem.com
Acetylresveratrol DU145 Prostate Cancer 14.2 caymanchem.com
Acetylresveratrol PC3M Prostate Cancer 26.8 caymanchem.com

| Acetylresveratrol | ALL-5 | Leukemia | 3.4 | caymanchem.com |

Stereoisometry and its Implications for Biological Efficacy

Stilbenoids exist as two stereoisomers, cis (Z) and trans (E), due to the double bond in the ethylene (B1197577) bridge connecting the two phenyl rings. mdpi.comum.es This structural difference has significant implications for their biological efficacy. The trans-isomer is generally more common in nature and is considered more stable than the cis-isomer, which can be formed upon exposure to UV light. unict.itmdpi.com

While most research focuses on the isomers of the parent compound, resveratrol, the findings are fundamentally relevant to its acetylated derivatives as the core stilbene (B7821643) structure is retained.

trans-Resveratrol : This isomer is associated with most of the well-documented biological activities of resveratrol, including its antioxidant, anti-inflammatory, and anticancer effects. mdpi.commdpi.comnih.gov Studies consistently show that trans-resveratrol has a more pronounced antiproliferative activity against various cancer cell lines compared to its cis counterpart. mdpi.com In hepatoma, colon, pancreatic, and renal carcinoma cell lines, the inhibitory effect of the trans-isomer was often about twice that of the cis-isomer at the same concentration. mdpi.com

cis-Resveratrol (B22520) : The biological activity of the cis-isomer is generally less potent than the trans-form, though it is not inactive. mdpi.commdpi.com Some studies have found that cis-resveratrol can inhibit DNA topoisomerase II activity and may have distinct targets from the trans-isomer. mdpi.com However, its bioavailability is considered lower, partly because it undergoes glucuronidation (a key metabolic process) 5 to 10 times faster than the trans-form, leading to more rapid elimination from the body. nih.govfrontiersin.org

The superior biological activity of the trans configuration is a critical factor in the SAR of stilbenoids. researchgate.net The planarity and stereochemistry of the trans form appear to be essential for its interaction with various biological targets. nih.gov

Table 2: Comparison of cis- and trans-Resveratrol Isomers

Feature trans-Resveratrol cis-Resveratrol Source(s)
Stability More stable Less stable; formed by UV irradiation of the trans-isomer unict.itmdpi.com
Natural Abundance More common Less common mdpi.combertin-bioreagent.com
Anticancer Activity Generally more potent Less potent, though still active against some cell lines mdpi.commdpi.com
Metabolism Slower glucuronidation Faster glucuronidation (5-10x), leading to lower bioavailability nih.govfrontiersin.org

| Primary Focus of Research | Extensively studied | Less studied | mdpi.combertin-bioreagent.com |

Positional Isomerism of Acetyl Groups and Functional Activity

The specific placement and number of acetyl groups on the resveratrol molecule—a concept known as positional isomerism—can fine-tune its functional activity. Comparing resveratrol's mono-, di-, and triacetylated derivatives reveals that biological efficacy does not necessarily increase with the number of acetyl groups. Instead, an optimal degree of acetylation appears to exist for certain activities.

A key example is the inhibition of Platelet-Activating Factor (PAF), a mediator involved in thrombosis and inflammation. nih.gov

Mono- and Triacetylated Resveratrol : These compounds exhibit an inhibitory activity on platelet aggregation that is similar to that of unmodified resveratrol. nih.govresearchgate.net

Diacetylated Resveratrol : In contrast, diacetylated derivatives are more potent inhibitors of PAF-induced platelet aggregation than either the parent compound or the other acetylated forms. nih.govresearchgate.net

This suggests that the presence of exactly two acetyl groups creates a structure that is optimal for interacting with the target responsible for this anti-platelet effect. Similarly, in studies on skin, resveratrol diacetate was more effective at inhibiting the collagen-degrading enzyme MMP9 than resveratrol acetate (the mono-acetylated form). ebm-journal.org This demonstrates that both the presence and the number of acetyl groups are critical determinants of the final biological activity.

Table 3: Influence of Acetylation Degree on PAF-Induced Platelet Aggregation

Compound Form Relative Inhibitory Potency Source(s)
Resveratrol (Unmodified) Baseline Inhibition nih.govresearchgate.net
Monoacetylated Resveratrol Similar to Resveratrol nih.govresearchgate.net
Diacetylated Resveratrol More Potent than Resveratrol nih.govresearchgate.net

| Triacetylated Resveratrol | Similar to Resveratrol | nih.govresearchgate.net |

Impact of Other Chemical Modifications on Stilbenoid Activity

To fully appreciate the SAR of resveratryl acetate, it is useful to compare acetylation with other common chemical modifications of the stilbenoid scaffold. Changes such as methylation, hydroxylation, and glycosylation can dramatically alter a compound's activity and bioavailability. um.esmdpi.comnih.gov

Methylation : Replacing hydroxyl groups with methoxy (B1213986) groups, as seen in Pterostilbene (B91288) (a dimethoxy derivative of resveratrol), can significantly increase lipophilicity and metabolic stability. nih.gov This often leads to better bioavailability and stronger biological effects, such as enhanced antifungal and chemotherapeutic properties compared to resveratrol. mdpi.commdpi.comnih.gov

Hydroxylation : The addition of extra hydroxyl groups can also enhance biological activity. For example, Oxyresveratrol (B150227) and Piceatannol (B1677779) , which contain more hydroxyl groups than resveratrol, show increased water solubility and have demonstrated potent anticancer and antioxidant activities. nih.govnih.gov In a study on bladder cancer cells, oxyresveratrol exhibited stronger antitumor potency than acetylresveratrol or resveratrol. nih.gov The number and position of free phenolic hydroxyl groups are considered crucial for the antitumor activities of stilbenoids. nih.govnih.gov

Glycosylation : Attaching a sugar moiety (glycosylation), as in Polydatin (B1678980) (also known as Piceid), where a glucose molecule is attached to resveratrol, generally decreases biological activity. um.es In the same bladder cancer cell study, polydatin showed significantly lower inhibitory activity compared to resveratrol, acetylresveratrol, and oxyresveratrol, indicating that masking a key hydroxyl group with a bulky sugar molecule can be detrimental to its anticancer effect. nih.gov

These comparisons underscore that while acetylation is a viable strategy to create a prodrug with potentially enhanced delivery, other modifications can also be employed to directly tune the intrinsic activity and pharmacokinetic profile of the stilbenoid core.

Table 4: Overview of Different Chemical Modifications on the Stilbenoid Scaffold

Modification Example Compound Key Structural Change Impact on Biological Profile Source(s)
Acetylation This compound Addition of acetyl groups Acts as a prodrug; enhances lipophilicity; variable effects on activity sigmaaldrich.comnih.gov
Methylation Pterostilbene Hydroxyls replaced by methoxy groups Increases bioavailability and metabolic stability; enhances antifungal/anticancer activity mdpi.comnih.govnih.gov
Hydroxylation Oxyresveratrol Addition of hydroxyl groups Increases water solubility; can enhance antioxidant and anticancer activity nih.govnih.gov

| Glycosylation | Polydatin (Piceid) | Addition of a sugar moiety | Generally decreases biological activity | nih.govum.es |

Mechanistic Investigations of Resveratryl Acetate Action in Preclinical Models

Modulation of Intracellular Signaling Cascades

The biological effects of resveratrol (B1683913) and its derivatives are largely attributed to their ability to modulate a wide array of intracellular signaling cascades. These pathways are critical regulators of cellular processes, and their modulation can influence outcomes related to inflammation, cell survival, and metabolism.

Sirtuin (SIRT1) Activation and Associated Pathways

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a pivotal role in cellular stress response, metabolism, and aging. Resveratrol is widely recognized as a potent activator of SIRT1. mdpi.comnih.gov This activation is not always direct and can be substrate-dependent. aging-us.com Studies using peptide microarrays have shown that resveratrol's effect on SIRT1-dependent deacetylation varies with the substrate sequence; it stimulates the deacetylation of some sites while inhibiting others. aging-us.com

The activation of SIRT1 by resveratrol is a key mechanism behind its antioxidant effects. mdpi.com SIRT1 can epigenetically regulate the body's endogenous antioxidant defense systems. For instance, it promotes the expression of antioxidant genes by activating the Nrf2/ARE pathway. mdpi.com The protective effects of resveratrol against oxidative stress have been shown to be significantly reduced in the absence of SIRT1, highlighting the critical role of this interaction. mdpi.com In some contexts, however, resveratrol's effects may be independent of SIRT1. For example, its depigmenting properties have been linked to FOXO3a activation without direct involvement of SIRT1. mdpi.com

Nuclear Factor-kappa B (NF-κB) Regulation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory responses. Resveratrol has been shown to suppress NF-κB activation induced by various stimuli. nih.govnih.gov It can inhibit the activity of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. nih.gov This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus. nih.gov

In a rat model of severe acute pancreatitis, resveratrol treatment effectively inhibited NF-κB activation, leading to a reduction in inflammatory mediators like TNF-α and IL-8. nih.gov However, the effect of resveratrol on NF-κB can be context-dependent. In some cell types, such as glomerular mesangial cells, resveratrol was found to enhance NF-κB activation triggered by proinflammatory cytokines. nih.gov In human epidermal keratinocytes stimulated by UVB, resveratrol treatment did not appear to affect the nuclear translocation of NF-κB/p65. mednexus.orgmednexus.org

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., ERK1/2, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38, and JNK, are crucial for translating extracellular signals into cellular responses like proliferation, differentiation, and apoptosis. Research indicates that resveratrol can modulate these pathways to exert its protective effects. In a study on retinal ganglion cells exposed to hydrogen peroxide, resveratrol suppressed apoptosis by inhibiting the phosphorylation of p38, ERK, and JNK in a dose-dependent manner. nih.gov

Conversely, in other models, resveratrol has been shown to activate the MAPK/ERK pathway. In a study on type I endometrial cancer, resveratrol was found to regulate estrogen metabolism by activating the MAPK/ERK pathway, which increased the phosphorylation of ERK. nih.gov This highlights the cell- and tissue-specific nature of resveratrol's interaction with MAPK signaling.

PI3K/AKT Signaling Axis Interactions

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. nih.gov Dysregulation of this pathway is common in various diseases. Resveratrol has been extensively shown to modulate PI3K/AKT signaling. nih.govresearchgate.net In human U251 glioma cells, resveratrol was found to downregulate the PI3K/Akt/mTOR signaling pathway, decreasing both the expression and phosphorylation of Akt and leading to apoptosis. nih.gov Similarly, in ovarian cancer cells, resveratrol disrupted the PI3K/Akt and MAPK signaling pathways, hindering cell proliferation. nih.gov The ability of resveratrol to inhibit PI3K activity reduces the phosphorylation and activation of Akt, which can lead to decreased cell proliferation and increased apoptosis. researchgate.net

Summary of Resveratrol's Effects on Intracellular Signaling Cascades
Signaling PathwayPrimary Effect in Preclinical ModelsKey Downstream ConsequencesReferences
SIRT1Activation (Substrate-Dependent)Increased deacetylation of target proteins, activation of antioxidant defenses (e.g., Nrf2). mdpi.comaging-us.com
NF-κBInhibition (Generally)Decreased expression of inflammatory cytokines (e.g., TNF-α, IL-8). nih.govnih.gov
MAPK (ERK, p38, JNK)Modulation (Inhibition or Activation)Context-dependent effects on apoptosis, cell metabolism, and proliferation. nih.govnih.gov
PI3K/AKTInhibitionDecreased cell proliferation, induction of apoptosis, modulation of Nrf2. researchgate.netnih.govmdpi.com

Transcription Factor Regulation (e.g., AP-1, STAT3, Nrf2, FOXO, p53, Rb)

Resveratrol and its derivatives exert significant control over a multitude of transcription factors that lie downstream of major signaling cascades.

AP-1: Resveratrol has been shown to significantly elevate the activity of Activator protein-1 (AP-1), a key regulator of gene expression in response to various stimuli. In human embryonic kidney and hepatoma cells, resveratrol upregulates the expression of c-Jun and c-Fos, the two proteins that form the AP-1 complex. nih.gov

Nrf2: The transcription factor Nrf2 is a master regulator of the antioxidant response. Resveratrol can activate the Nrf2/antioxidant response element (ARE) pathway through a PI3K/Akt-dependent mechanism, enhancing the expression of cellular antioxidant enzymes. encyclopedia.pubmdpi.com

FOXO: Resveratrol can modulate Forkhead box O (FOXO) transcription factors, which are involved in stress resistance and longevity. Resveratryl triacetate (RTA) is believed to exert its effects through mechanisms involving FOXO3a. encyclopedia.pub Studies on the parent compound show that resveratrol's depigmenting effects in melanocytes are dependent on the activation of FOXO3a, a process occurring independently of SIRT1 activation. mdpi.com

p53: The tumor suppressor protein p53 is another target. SIRT1, activated by resveratrol, can modulate the activity of non-histone substrates like p53, thereby regulating genes related to cell death and senescence. mdpi.com

Studies specifically investigating resveratryl triacetate have confirmed its ability to regulate gene expression. In human epidermal melanocytes, RTA was shown to lower the mRNA and protein levels of key melanogenic factors, including microphthalmia-associated transcription factor (MITF) and tyrosinase. encyclopedia.pub

Regulation of Key Transcription Factors by Resveratrol and Its Analogs
Transcription FactorObserved EffectAssociated CompoundReferences
AP-1Upregulation of activity and components (c-Jun, c-Fos).Resveratrol nih.gov
Nrf2Activation via PI3K/Akt pathway.Resveratrol mdpi.com
FOXO3aActivation, linked to antimelanogenic effects.Resveratrol, Resveratryl triacetate encyclopedia.pubmdpi.com
MITFDownregulation of mRNA and protein levels.Resveratryl triacetate encyclopedia.pub
p53Modulation via SIRT1-dependent deacetylation.Resveratrol mdpi.com

Cellular Processes and Molecular Targets

Content for this section was not requested.

Cell Cycle Regulation and Cell Cycle Arrest Mechanisms (e.g., cyclins, CDKs, p21WAF1, p27KIP1)

The impact of resveratryl acetate (B1210297) on cell cycle progression appears to be context-dependent and can differ from other resveratrol analogs. In a study involving LNCaP human prostate cancer cells, treatment with triacetyl-resveratrol was observed to have a minimal effect on the distribution of cells across the different phases of the cell cycle. mdpi.com This finding was in contrast to trimethoxy-resveratrol, which markedly altered cell cycle progression by causing an accumulation of cells in the S-phase. mdpi.com The study suggests that for certain cancer cell types, resveratryl acetate may not be a potent modulator of the machinery governing cell cycle checkpoints, which includes key proteins such as cyclins, cyclin-dependent kinases (CDKs), and their inhibitors like p21WAF1 and p27KIP1.

Table 1: Effect of Resveratrol Analogues on Cell Cycle Distribution in LNCaP Cells

Treatment (50 µM) % in Sub-G1 (Apoptosis) % in G1 Phase % in S Phase % in G2/M Phase
Control Not Detectable High Low Moderate
Resveratrol Minimal Change Minimal Change Minimal Change Minimal Change
Triacetyl-resveratrol Minimal Change Minimal Change Minimal Change Minimal Change
Trimethoxy-resveratrol ~20% Marked Reduction Concomitant Increase -

Data derived from a study on LNCaP prostate cancer cells, indicating minimal impact of Triacetyl-resveratrol on cell cycle distribution compared to other analogs. mdpi.com

Apoptosis Induction and Regulation of Apoptotic Proteins (e.g., Bax, Bcl-2, Bcl-XL, caspases, PUMA, Noxa)

Contrary to its limited effect on the cell cycle in some models, this compound has been demonstrated to be a potent inducer of apoptosis, or programmed cell death, in other preclinical settings. A comparative study on human pancreatic cancer cell lines, PANC-1 and BxPC-3, revealed that triacetylresveratrol induces apoptosis in a dose-dependent fashion. nih.gov Using flow cytometry analysis with Annexin-V and propidium iodide (PI) staining, researchers confirmed that treatment with this compound for 48 hours led to a significant increase in the population of apoptotic cells. This pro-apoptotic activity was comparable to that of resveratrol, indicating that the acetylated form retains this key anticancer mechanism. The induction of apoptosis involves a complex cascade of molecular events, including the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2 and Bcl-XL, ultimately leading to the activation of executioner caspases.

Table 2: Apoptosis Induction by Triacetylresveratrol (TRES) in Pancreatic Cancer Cells

Cell Line Treatment Concentration Duration Outcome
PANC-1 TRES Dose-dependent (5 µM, 50 µM) 48 h Significant increase in apoptotic cells
BxPC-3 TRES Dose-dependent (5 µM, 50 µM) 48 h Significant increase in apoptotic cells

Findings are based on Annexin-V/PI flow cytometry analysis, demonstrating the pro-apoptotic effects of TRES. nih.gov

Autophagy Modulation in Cellular Contexts

In the reviewed preclinical studies, no specific data were available concerning the direct modulation of autophagy by this compound. Research has extensively detailed the role of the parent compound, resveratrol, in inducing autophagy through pathways involving SIRT1 and the inhibition of mTOR techscience.comnih.govfrontiersin.org, but dedicated investigations into whether this compound initiates or alters autophagic flux independently were not found.

Regulation of Gene Expression (e.g., lncRNAs, drug-metabolizing enzymes)

Specific investigations detailing the regulation of long non-coding RNAs (lncRNAs) or the expression of drug-metabolizing enzymes by this compound were not identified in the available preclinical literature. While some reports suggest that this compound may act as a potent agonist for Sirtuin 2 (SIRT2), a protein known to control gene transcription, and is associated with immune infiltration in lung adenocarcinoma, the direct effects on lncRNAs and drug-metabolizing enzymes remain uncharacterized. nih.gov

Enzyme Inhibition (e.g., tyrosinase, cyclooxygenases, hydroperoxidases, ribonucleotide reductase, DNA polymerase)

The enzyme inhibitory profile of this compound shows notable differences from its parent compound, resveratrol, particularly concerning enzymes involved in pigmentation.

Tyrosinase: Tyrosinase is the rate-limiting enzyme in the synthesis of melanin (B1238610). In vitro studies using mushroom tyrosinase have shown that while resveratrol is an effective inhibitor, its ester derivatives, including this compound, exhibit little to no direct inhibitory activity. mdpi.com This suggests that the free hydroxyl groups present on the resveratrol molecule are crucial for binding to and inhibiting the tyrosinase active site. mdpi.com However, it is theorized that this compound may act as a hypopigmenting agent in topical applications by being converted to resveratrol by esterases within the skin. researchgate.netbepls.com

Cyclooxygenases, Hydroperoxidases, Ribonucleotide Reductase, and DNA Polymerase: Preclinical data specifically demonstrating the inhibitory action of this compound on cyclooxygenases, hydroperoxidases, ribonucleotide reductase, or DNA polymerase were not found in the reviewed literature. While resveratrol is known to inhibit these enzymes nih.gov, it remains to be explicitly determined if the acetylated prodrug shares these activities.

Preclinical Biological Activities of Resveratryl Acetate and Its Derivatives

Antioxidant Mechanisms and Oxidative Stress Modulation (In vitro and Animal Models)

Direct Reactive Oxygen Species (ROS) Scavenging Activity

Resveratrol (B1683913) and its derivatives have demonstrated notable capabilities in directly scavenging a variety of reactive oxygen species (ROS). clujveterinaryjournal.roresearchgate.net In vitro studies have shown that resveratrol is an effective scavenger of hydroxyl radicals, superoxide (B77818), and metal-induced radicals. nih.gov This activity is attributed to its chemical structure, which includes hydroxyl groups on benzene (B151609) rings connected by a double-bond ethene system. cosmethicallyactive.com The primary mechanisms for this free radical scavenging are through hydrogen atom transfer and sequential electron transfer. cosmethicallyactive.com

Derivatives of resveratrol have also been investigated for their ROS scavenging potential. For instance, in human osteoblasts, certain resveratrol derivatives were found to reduce dexamethasone-induced ROS levels more effectively than resveratrol itself, with the effect being time-dependent. mdpi.com Specifically, some derivatives demonstrated a significantly higher radical scavenging ability than the parent compound. mdpi.com Another derivative, pterostilbene (B91288), has been shown to protect human neuroblastoma cells from oxidative damage induced by hydrogen peroxide by activating Nrf2 signaling. nih.gov Similarly, piceatannol (B1677779), another resveratrol derivative, protects against glutamate (B1630785) excitotoxicity by activating Nrf-2 to induce the expression of heme oxygenase-1 (HO-1) in hippocampal neuron cells. nih.gov

The antioxidant activity of these compounds is crucial in protecting cells from oxidative damage, which can lead to lipid peroxidation in cell membranes and damage to DNA. nih.gov Resveratrol has been shown to chelate metal ions like copper and iron, preventing them from participating in oxidative reactions and thus inhibiting the generation of ROS. cosmethicallyactive.comcosmethicallyactive.com

Enhancement of Endogenous Antioxidant Defense Systems (e.g., GSH, SOD, CAT)

Resveratrol and its derivatives not only directly scavenge ROS but also bolster the body's own antioxidant defense mechanisms. clujveterinaryjournal.roresearchgate.net This is achieved by upregulating the expression and activity of key endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as increasing levels of reduced glutathione (GSH). mdpi.comnih.govfrontiersin.orgnih.govmdpi.comoatext.com

In animal models of diabetic nephropathy, resveratrol treatment has been shown to significantly alleviate kidney damage by increasing the activity of SOD, CAT, and GPx. frontiersin.org Similarly, in rats exposed to lead acetate (B1210297), resveratrol administration upregulated the gene expression of Cat, Gpx, and Sod in the ovaries. nih.govnih.gov Specifically, lead acetate was found to significantly downregulate the expression of these genes, while resveratrol reversed this effect. nih.govnih.gov

The mechanism behind this enhancement often involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comnih.govfrontiersin.orgbmbreports.org Nrf2 is a transcription factor that plays a crucial role in regulating the expression of antioxidant proteins and enzymes. mdpi.comfrontiersin.org Resveratrol has been shown to activate Nrf2, leading to the increased expression of its target genes, including those for antioxidant enzymes. nih.gov Studies in human coronary arterial endothelial cells demonstrated that resveratrol increased the transcriptional activity of Nrf2 and the mRNA expression of Nrf2 target genes like NQO1, GCLC, and HMOX1. nih.gov Some resveratrol derivatives have also been shown to activate the Nrf2 pathway, contributing to their antioxidant effects. nih.gov

The table below summarizes the effects of Resveratrol and its derivatives on endogenous antioxidant systems based on several in vitro and animal studies.

CompoundModel SystemKey Findings
Resveratrol Rats with diabetic nephropathyIncreased activity of SOD, CAT, and GPx in the kidney. frontiersin.org
Resveratrol Rats exposed to lead acetateUpregulated gene expression of Cat, Gpx, and Sod in the ovaries. nih.govnih.gov
Resveratrol Human coronary arterial endothelial cellsIncreased transcriptional activity of Nrf2 and expression of Nrf2 target genes. nih.gov
Resveratrol Derivatives Human osteoblastsUpregulated HO-1 mRNA, indicating significant radical scavenging ability. mdpi.com
Pterostilbene Human neuroblastoma cellsActivated Nrf2 signaling, protecting against oxidative stress. nih.gov
Piceatannol Hippocampal neuron cellsActivated Nrf-2 to induce HO-1 expression. nih.gov

Inhibition of Lipid Peroxidation

Resveratrol and its derivatives have been shown to effectively inhibit lipid peroxidation, a key process in cellular damage caused by oxidative stress. clujveterinaryjournal.roresearchgate.net Lipid peroxidation involves the degradation of lipids in cell membranes by reactive oxygen species, leading to cell damage. cosmethicallyactive.comcosmethicallyactive.com

In various model systems, resveratrol has demonstrated a potent ability to inhibit lipid peroxidation. nih.govnih.gov It was found to be more efficient than Trolox and ascorbate (B8700270) in inhibiting iron-catalyzed lipid peroxidation in liposomes. nih.gov The primary mechanism for this is believed to be the scavenging of lipid peroxyl radicals within the cell membrane, similar to the action of alpha-tocopherol. nih.gov Resveratrol's ability to readily enter the lipid environment of the cell membrane enhances its antioxidant potential. nih.gov Studies have also shown that resveratrol can inhibit LDL and HDL oxidation induced by copper and irradiation. nih.gov

In animal models, resveratrol supplementation has been found to reduce markers of oxidative stress, including malondialdehyde (MDA), a product of lipid peroxidation. researchgate.netnih.gov For instance, in a mouse model of chronic unpredictable mild stress, resveratrol normalized levels of MDA in the liver. nih.gov

Resveratryl triacetate, a derivative of resveratrol, has also been noted for its ability to attenuate inflammatory responses and reactive oxygen species, which are closely linked to the processes that initiate lipid peroxidation. researchgate.net

Anti-inflammatory Pathways (In vitro and Animal Models)

Suppression of Cyclooxygenase (COX-2) Expression and Prostaglandin (B15479496) Synthesis

Resveratrol and its derivatives have demonstrated significant anti-inflammatory effects by targeting the cyclooxygenase-2 (COX-2) pathway. mdpi.comnih.govnih.govnih.govresearchgate.netmdpi.compatsnap.comdntb.gov.uamdpi.comopenaccessjournals.comtjnpr.org COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins (B1171923) (PGs), which are key mediators of the inflammatory response. patsnap.com

In vitro studies have shown that resveratrol can directly inhibit the activity of COX-2 and suppress its expression. nih.govnih.gov In human mammary and oral epithelial cells, resveratrol was found to inhibit the phorbol (B1677699) ester (PMA)-mediated induction of COX-2 at both the mRNA and protein levels. nih.gov This suppression of COX-2 expression was linked to the inhibition of protein kinase C activation and the AP-1 signaling pathway. nih.gov Furthermore, resveratrol has been shown to directly interact with the COX-2 protein. nih.gov The inhibitory effect of resveratrol on COX-2 leads to a reduction in the production of prostaglandins, such as PGE2. nih.govnih.govnih.gov

The anti-inflammatory action of resveratrol through the COX-2 pathway has also been observed in various cell types, including murine macrophages and primary rat microglia. nih.govnih.gov In lipopolysaccharide (LPS)-stimulated macrophages, resveratrol treatment resulted in a significant impairment of COX-2 induction and a marked reduction in PG synthesis. nih.gov Interestingly, in primary rat microglia, resveratrol was found to reduce PGE2 synthesis by specifically preventing the expression of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme downstream of COX-2, without affecting COX-2 levels. nih.gov

Some derivatives of resveratrol have also been investigated for their COX-2 inhibitory activity. For example, resveratrol amide derivatives have been shown to exhibit inhibitory activity against COX-2. mdpi.com

The table below summarizes the effects of Resveratrol on COX-2 expression and prostaglandin synthesis in different models.

CompoundModel SystemKey Findings
Resveratrol Human mammary and oral epithelial cellsInhibited PMA-induced COX-2 expression and activity. nih.gov
Resveratrol HT-29 colon cancer cellsDirectly interacted with and inhibited COX-2 protein. nih.gov
Resveratrol Murine peritoneal macrophagesImpaired LPS-induced COX-2 induction and reduced prostaglandin synthesis. nih.gov
Resveratrol Primary rat microgliaReduced LPS-induced PGE2 synthesis by inhibiting mPGES-1 expression. nih.gov
Resveratrol Amide Derivatives In vitro assaysExhibited inhibitory activity against cyclooxygenase-2. mdpi.com

Regulation of Pro-inflammatory Cytokine and Chemokine Expression (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-13, IL-31)

Resveratrol and its derivatives have been shown to modulate the expression of a wide range of pro-inflammatory cytokines and chemokines, contributing to their anti-inflammatory properties. nih.govplos.orgscielo.brmdpi.comnih.govoatext.commdpi.com These signaling molecules play a crucial role in orchestrating the inflammatory response.

In various in vitro and animal models, resveratrol has been found to suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). plos.orgscielo.brmdpi.comresearchgate.netnih.gov For instance, in a mouse model of respiratory syncytial virus (RSV) infection, resveratrol inhibited the overexpression of TNF-α, IL-1β, and IL-6 in the bronchoalveolar lavage fluid. nih.gov In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, resveratrol, both alone and in combination with vitamin E, effectively suppressed the synthesis of TNF-α, IL-1β, and IL-6. scielo.br

The mechanism behind this regulation often involves the inhibition of the NF-κB signaling pathway, a key transcription factor for pro-inflammatory genes. mdpi.com Resveratrol has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of its target genes, including those for TNF-α, IL-1β, and IL-6. mdpi.com

Anti-inflammatory Effects in Organ-Specific Preclinical Models (e.g., inflammatory bowel disease animal models)

Resveratrol derivatives have demonstrated notable anti-inflammatory properties in various preclinical models. The esterified derivatives, in particular, show potential for mitigating inflammatory responses. Studies on murine macrophage cell lines (RAW 264.7) revealed that resveratryl propionate (B1217596) (RC3:0) and resveratryl docosahexaenate (RDHA) effectively decrease the production of nitrite, an inflammatory marker, in a concentration-dependent manner. isnff-jfb.com

Other derivatives, such as the methoxylated compound pterostilbene, have been shown to exhibit enhanced anti-inflammatory effects in macrophages compared to the parent resveratrol compound. researchgate.netd-nb.info Pterostilbene, along with 4-methoxyresveratrol and isorhapontigenin, demonstrated anti-inflammatory action without toxicity in LPS-activated macrophages, with pterostilbene showing a particularly strong reduction in TNF-α release. d-nb.info Furthermore, resveratrol oligomers, including dimers like (+)-vitisin A and a trimer known as AC, have been effective in inhibiting the expression of inflammatory mediators such as matrix metalloproteinase-9 (MMP-9) and inducible nitric oxide synthase (iNOS) in rat mesangial cells. nih.gov

While extensive research has highlighted the therapeutic potential of resveratrol in animal models of inflammatory bowel disease (IBD), such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS), evidence specifically detailing the effects of resveratryl acetate in these organ-specific models is not as prevalent. nih.govfrontiersin.orgnih.govresearchgate.net However, the demonstrated anti-inflammatory activities of other resveratrol derivatives suggest a promising avenue for future investigation into the efficacy of this compound in conditions like IBD. researchgate.net

Anticancer Research (In vitro Cell Lines and Animal Models)

The anticancer potential of this compound and its derivatives has been a significant area of preclinical research, with studies showing that structural modifications to the parent resveratrol molecule can enhance its therapeutic efficacy. researchgate.netnih.gov

Inhibition of Tumor Cell Proliferation and Growth

Acetylated derivatives of resveratrol have shown significant cytotoxic activity against various cancer cell lines. The mono-acetylated derivative, 3,5-dihydroxy-4'-acetoxy-trans-stilbene (also referred to as 4-ACE), was found to be cytotoxic in a time- and dose-dependent manner across five different human prostate carcinoma cell lines. researchgate.netnih.gov Similarly, resveratryl triacetate (RTA), a tri-acetylated form, has been noted to preserve the anticancer activities of its parent compound. researchgate.net

Esterification of resveratrol with fatty acids has also yielded derivatives with potent anti-proliferative effects. isnff-jfb.comnih.gov Resveratryl propionate (RC3:0) demonstrated cytotoxicity in all tested cancer cell lines, including liver (HepG2), colon (A431), breast (MCF7), and gastric (AGS) cancer cells. isnff-jfb.com A comprehensive study on various esters found that mono-resveratryl oleate (B1233923) (mono-RES-OA), mono-resveratryl-conjugated linoleic acid (mono-RES-CLA), and tri-resveratryl palmitate (tri-RES-PA) significantly reduced the viability of lung (A549), colorectal (HT29), and pancreatic (BxPC3) cancer cells, with mono-RES-OA showing a stronger cytotoxic effect against HT29 cells than resveratrol itself. nih.gov These derivatives appear to induce apoptosis by modulating pro-apoptotic pathways involving p21, p53, and Bax. nih.gov

Oligomeric derivatives, such as ε-viniferin and a novel resveratrol dimer, also exhibited lower IC50 values—indicating higher potency—than resveratrol against human skin malignant melanoma cell lines (HT-144 and SKMEL-28). nih.gov

Table 1: Effects of this compound and Derivatives on Tumor Cell Proliferation

Derivative Cancer Type Cell Line(s) Key Findings Citations
3,5-dihydroxy-4'-acetoxy-trans-stilbene (4-ACE) Prostate Carcinoma LNCaP, DU-145, PC-3, CWR22Rv1, CWR22 Time- and dose-dependent cytotoxicity observed. researchgate.net, nih.gov
Resveratryl propionate (RC3:0) Liver, Colon, Breast, Gastric HepG2, A431, MCF7, AGS Decreased cell viability in a concentration-dependent manner. isnff-jfb.com
Mono-resveratryl oleate (mono-RES-OA) Lung, Colorectal, Pancreatic A549, HT29, BxPC3 Significantly reduced tumor cell viability; more potent against HT29 than resveratrol. nih.gov
Tri-resveratryl palmitate (tri-RES-PA) Colorectal HT29 Strong inhibition of cell viability. nih.gov
ε-viniferin (Resveratrol dimer) Melanoma HT-144, SKMEL-28 Showed lower IC50 values (higher potency) than resveratrol. nih.gov
Resveratrol Dimer (novel) Melanoma HT-144, SKMEL-28 Exhibited lower IC50 values than resveratrol. nih.gov

Anti-angiogenic Effects (e.g., targeting VEGF, HIF-1α, MMPs)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Resveratrol derivatives have been shown to inhibit this process in preclinical models. nih.gov In mouse and zebrafish lung cancer models, resveratrol derivatives significantly inhibited tumor angiogenesis. nih.govupwr.edu.pl

The mechanisms often involve the modulation of key signaling molecules. Matrix metalloproteinases (MMPs) are crucial for breaking down the extracellular matrix to allow for new blood vessel formation. The methoxy (B1213986) derivative 3,5,4'-trimethoxystilbene demonstrated anti-invasive effects in hepatocellular carcinoma cells by reducing the activity of MMP-9 and MMP-2. nih.gov Similarly, resveratrol oligomers and the glucoside derivative polydatin (B1678980) attenuated the expression of MMP-9 in rat mesangial cells, indicating a potential anti-angiogenic mechanism. nih.gov

While the parent compound resveratrol is known to inhibit Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), key drivers of angiogenesis, specific data on the direct action of acetylated resveratrol derivatives on these particular targets is less detailed. plos.orgnih.govnih.gov However, the established anti-angiogenic activity of various derivatives suggests they likely share or enhance these mechanisms of the parent molecule. nih.govnih.gov

Table 2: Effects of Resveratrol Derivatives on Angiogenic Markers

Derivative Model System Target(s) Effect Citations
Resveratrol Derivatives (General) Mouse/Zebrafish Lung Cancer Models Tumor Angiogenesis Significant inhibition. nih.gov, upwr.edu.pl
3,5,4'-trimethoxystilbene Hepatocellular Carcinoma Cells (HepG2, Hep3B) MMP-9, MMP-2 Reduced activity. nih.gov
Resveratrol Oligomers (e.g., (+)-vitisin A) Rat Mesangial Cells MMP-9 Attenuated expression. nih.gov
Polydatin (Resveratrol Glucoside) Rat Mesangial Cells MMP-9 Attenuated expression. nih.gov

Anti-metastatic and Anti-invasion Properties

The spread of cancer cells to distant organs, or metastasis, is a major cause of mortality. Preclinical studies indicate that resveratrol derivatives can interfere with this process. In animal models of lung cancer, treatment with resveratrol derivatives led to significantly reduced liver metastatic lesions. nih.gov

Specific derivatives have shown efficacy in preventing cell migration and invasion in vitro. For instance, 3,5,4'-trimethoxystilbene was found to halt the migratory and invasive capabilities of human hepatocellular carcinoma cells. nih.gov This anti-invasive effect was associated with the downregulation of MMP-2 and MMP-9 and the upregulation of their natural inhibitors, TIMP-1 and TIMP-2. nih.gov Another methylated derivative, pinostilbene (B20863) hydrate, has demonstrated anti-metastatic effects in human oral squamous cell carcinoma cells. researchgate.net These findings underscore the potential of resveratrol derivatives to suppress key steps in the metastatic cascade. mdpi.com

Chemopreventive Potential in Preclinical Carcinogenesis Models

Chemoprevention involves using natural or synthetic agents to disrupt the process of carcinogenesis. Resveratrol is recognized for its ability to act on all three major stages of cancer development: initiation, promotion, and progression. nih.gov Derivatives of resveratrol are being synthesized and evaluated with the goal of improving upon these natural chemopreventive properties. nih.gov

Research into a large number of stilbene (B7821643) analogs has aimed to identify derivatives with greater potency and higher mechanistic specificity than the parent molecule. nih.gov The structural modification of resveratrol, such as through lipophilization by creating ester derivatives, is a strategy hypothesized to increase its antiproliferative and chemoprotective activity. nih.gov These efforts are based on the principle that derivatives can be designed to more effectively halt the activation of carcinogens, prevent DNA damage, reduce inflammation, and inhibit the proliferation of nascent cancer cells, thereby showing promise as advanced chemopreventive agents. nih.govnih.gov

Neuroprotective Effects (Preclinical Models)

Beyond cancer, resveratrol and its derivatives are being explored for their protective effects on the nervous system. researchgate.netnih.gov Preclinical studies suggest these compounds may offer therapeutic benefits for neurodegenerative diseases. nih.gov

Specific derivatives have shown direct neuroprotective activity in cell-based models. Pinostilbene hydrate, a methylated derivative of resveratrol, has been reported to exert strong neuroprotective activity in SH-SY5Y neuroblastoma cells, a common model for studying neuronal function and disease. researchgate.net Additionally, some derivatives show promise for anti-aging effects, which can be linked to neuroprotection. For example, resveratryl triacetate (RTA) has been noted for its anti-aging activity. tandfonline.com While much of the in vivo research has focused on resveratrol itself in models of conditions like Parkinson's disease, the positive results from its derivatives in vitro suggest a promising field for further development. researchgate.netnih.gov

Cardioprotective Mechanisms (Preclinical Models)

The cardioprotective potential of this compound and its parent compound, resveratrol, has been explored in various preclinical models. These studies highlight mechanisms primarily centered around the reduction of oxidative stress and inflammation within cardiac tissues and the favorable modulation of cardiovascular risk factors.

Reduction of Oxidative Stress and Inflammation in Cardiac Tissue

Inflammatory markers are also significantly modulated by resveratrol. In hypertensive rats, resveratrol treatment led to a marked reduction in the expression of transforming growth factor-beta (TGF-β), a key mediator of inflammation and fibrosis, within the myocytes. mdpi.com In models of myocardial infarction, resveratrol has been observed to downregulate malondialdehyde (MDA), a marker of oxidative stress, and pro-inflammatory proteins like tumor necrosis factor-alpha (TNF-α). frontiersin.org It also improves cardiac remodeling by preventing the decrease in superoxide dismutase and catalase activities. frontiersin.org The activation of the NLRP3 inflammasome, a key component of the inflammatory response, has been implicated in doxorubicin-induced cardiotoxicity, and resveratrol has been shown to reduce its activation in juvenile mouse models. nih.gov

The cardioprotective effects are also linked to the regulation of various signaling pathways. Resveratrol has been found to inhibit the phosphorylation of ERK-1/2 and upregulate NADPH oxidase activity, thereby protecting endothelial cells. frontiersin.org It also plays a role in upregulating autophagy through the activation of the AMPK/SIRT1 pathway, which helps in reducing collagen deposition and protecting the myocardium. frontiersin.org

Table 1: Preclinical Studies on the Reduction of Oxidative Stress and Inflammation in Cardiac Tissue by Resveratrol
Model/System Compound Key Findings Reference(s)
Malignantly Hypertensive RatsResveratrolNormalized myocardial ultrastructure, suppressed lipid peroxidation, increased antioxidant enzyme activity (SOD, GPx, CAT), and reduced TGF-β expression. mdpi.com
Spontaneously Hypertensive RatsResveratrolDecreased blood pressure, ameliorated morphological changes in the heart, and reduced TGF-β expression. mdpi.com
Myocardial Infarction Rat ModelResveratrolDownregulated MDA and TNF-α, prevented the decrease in SOD and catalase activities, and improved cardiac remodeling. frontiersin.org
Doxorubicin-treated Juvenile MiceResveratrolReduced cardiac NLRP3 inflammasome activation and systemic inflammation. nih.gov
Heart Failure with Preserved Ejection Fraction (HFpEF) Mice ModelResveratrolModulated cardiac inflammation by promoting M2 macrophage polarization and activating Sirt1 to protect against inflammation, oxidation, and fibrosis. frontiersin.org
Ischemia-Reperfusion Rat ModelResveratrolReduced caspase-3 expression and MDA levels in myocardial tissue, and increased GSH and SOD biosynthesis. scielo.br

Favorable Modification of Cardiovascular Risk Factors in Animal Models

Preclinical evidence suggests that resveratrol can favorably modify several cardiovascular risk factors. In animal models, resveratrol has been shown to have a positive impact on lipid profiles, a critical factor in the development of atherosclerosis. nih.gov It has been observed to decrease plasma triglyceride and LDL-cholesterol levels while increasing HDL-cholesterol. nih.gov

Hypertension, a major cardiovascular risk factor, is also influenced by resveratrol. In spontaneously hypertensive rats and angiotensin-II infused mice, high doses of resveratrol attenuated high blood pressure and prevented cardiac hypertrophy. nih.gov Some studies have even demonstrated its ability to reverse existing cardiac hypertrophy and contractile dysfunction associated with hypertension. nih.gov The use of pig models, which have a cardiovascular system similar to humans, is emerging as a valuable tool for investigating the effects of resveratrol on cardiovascular disease prevention. frontiersin.org

In diabetic animal models, which often present with a cluster of cardiovascular risk factors, resveratrol has shown promise. In streptozotocin-induced diabetic rats, resveratrol treatment helped normalize serum-free fatty acids, a key factor in cardiac energy metabolism. plos.org It also improved glucose utilization and controlled biomarkers of oxidative stress in the cardiac tissue of these animals. plos.org

Table 2: Preclinical Studies on the Modification of Cardiovascular Risk Factors by Resveratrol
Animal Model Cardiovascular Risk Factor Key Findings Reference(s)
Various Preclinical ModelsDyslipidemiaDecreased plasma triglycerides and LDL-cholesterol; increased HDL-cholesterol. nih.gov
Spontaneously Hypertensive Rats & Angiotensin-II Infused MiceHypertensionAttenuated high blood pressure and prevented cardiac hypertrophy. nih.gov
Diabetic Rats (Streptozotocin-induced)Hyperglycemia, DyslipidemiaNormalized serum-free fatty acids, improved glucose utilization, and reduced oxidative stress biomarkers. plos.org
Pig Models (Diabetes, Hypercholesterolemia, Myocardial Ischemia)Multiple Risk FactorsHighlighted as a clinically relevant model to study resveratrol's preventative effects on cardiovascular disease. frontiersin.org

Dermal and Epidermal Biological Activities (Preclinical and In vitro)

The acetylated derivative of resveratrol, resveratryl triacetate (RTA), has been a focus of research for its potential applications in dermatology due to its enhanced stability.

Anti-Melanogenic and Depigmenting Effects (e.g., tyrosinase inhibition)

Resveratryl triacetate (RTA) has demonstrated significant anti-melanogenic and depigmenting properties in preclinical and in vitro studies. A key mechanism underlying these effects is the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. In vitro studies have shown that RTA retains a high level of anti-melanogenic activity, comparable to its parent compound, resveratrol. scielo.br

In human epidermal melanocytes, both resveratrol and RTA have been found to lower the mRNA and protein levels of tyrosinase, tyrosinase-related protein 1 (TRP-1), and microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanogenesis. mdpi.commdpi.comunina.it By suppressing the expression of these key melanogenic enzymes, RTA effectively reduces melanin production. Furthermore, RTA has been found to be more resistant to oxidative discoloration and less cytotoxic compared to resveratrol, making it a more stable and potentially safer option for cosmetic formulations. scielo.br

Studies have also indicated that resveratrol and its analogs can disrupt the trafficking of tyrosinase from the endoplasmic reticulum to the Golgi apparatus, thereby inhibiting its maturation process, which is crucial for its enzymatic activity. mdpi.commdpi.com

Table 3: In Vitro Studies on the Anti-Melanogenic Effects of this compound and its Derivatives
Cell/Enzyme System Compound(s) Key Findings Reference(s)
Human Epidermal MelanocytesResveratrol, Resveratryl Triacetate (RTA)Lowered mRNA and protein levels of tyrosinase, DCT, and MITF. mdpi.commdpi.comunina.it
B16 Melanoma CellsResveratrolInhibited α-MSH-induced melanogenesis. nih.gov
In Vitro AssayResveratryl Triacetate (RTA)More resistant to oxidative discoloration and less cytotoxic while retaining high anti-melanogenic activity compared to resveratrol. scielo.br
Human Epidermal MelanocytesResveratryl Triglycolate (RTG)Suppressed MITF-dependent expression of melanogenic enzymes and inhibited tyrosinase catalytic activity. mdpi.com

Modulatory Effects on Extracellular Matrix Components (e.g., collagen, elastin (B1584352), fibrillin, laminin)

Preclinical research suggests that this compound and its analogs can modulate components of the extracellular matrix (ECM), which is crucial for maintaining the skin's structural integrity and elasticity. In a study using full-thickness skin cultures, a resveratrol analog, 4'-acetoxy resveratrol, demonstrated significant stimulation of gene expression for collagens (types I, III, and IV), elastin, and tissue inhibitor of matrix metalloproteinase 1 (TIMP-1). mdpi.com TIMP-1 is a natural inhibitor of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other ECM proteins. nih.gov

The stimulation of SIRT1, a NAD-dependent deacetylase, by resveratrol and its analogs is proposed as a potential mechanism for these effects. nih.gov SIRT1 activation can directly or indirectly enhance collagen and elastin levels by stimulating TIMP1 and inhibiting MMPs. nih.gov For instance, the butyrate (B1204436) and isobutyrate analogs of resveratrol showed the highest gene expression for these ECM components, even surpassing resveratrol itself. nih.gov While direct data on this compound's effect on fibrillin and laminin (B1169045) is limited, its influence on the broader ECM framework suggests a potential for comprehensive dermal rejuvenation.

Table 4: In Vitro Study on the Modulatory Effects of Resveratrol Analogs on Extracellular Matrix Components
System Compound(s) Key Findings on Gene Expression Reference(s)
Epiderm Full Thickness CulturesResveratrol, this compound, Resveratryl Diacetate, Butyrate, Isobutyrate, Palmitate AnalogsButyrate and isobutyrate analogs significantly stimulated SIRT1, collagens (1A1, 3A1, 4A1), elastin, and TIMP1. This compound showed moderate effects. nih.gov
Epiderm Full Thickness Cultures4'-Acetoxy ResveratrolDisplayed among the highest levels of gene expression for collagens and elastin. mdpi.com

Protective Effects against Ultraviolet Radiation-induced Cellular Damage

Resveratrol and its derivatives, including this compound, have shown protective effects against cellular damage induced by ultraviolet (UV) radiation. Resveratrol acts as a potent antioxidant, scavenging reactive oxygen species (ROS) generated by UV exposure, which are major contributors to photoaging and skin cancer. scielo.br In human keratinocytes, resveratrol has been shown to protect against UVA-induced oxidative stress. nih.gov

A key mechanism of this protection involves the modulation of cellular signaling pathways. Resveratrol can activate sirtuin 1 (SIRT1), which in turn confers protection against UVB- and H2O2-induced cell death by modulating p53 and c-Jun N-terminal kinase (JNK) pathways in cultured skin keratinocytes. nih.gov Furthermore, topical application of resveratryl triacetate, a prodrug of resveratrol, has been shown to significantly reduce UV-induced pigmentation in human studies, indicating its ability to mitigate the damaging effects of UV radiation on the skin. nih.gov The acetylated form offers the advantage of increased stability, making it a promising ingredient for photoprotective cosmetic formulations. plos.org

Table 5: Preclinical and In Vitro Studies on the Protective Effects of Resveratrol and its Derivatives against UV-Induced Damage
Model/System Compound(s) Key Findings Reference(s)
Human Keratinocytes (HaCaT cells)ResveratrolProtected against UVA-induced oxidative stress. nih.gov
Cultured Skin KeratinocytesResveratrolActivated SIRT1 to confer protection against UVB- and H2O2-induced cell death via modulation of p53 and JNK pathways. nih.gov
Human Subjects (in vivo)Resveratryl Triacetate (topical)Significantly reduced UV-induced pigmentation. nih.gov
In Vitro (General)Resveratryl TriacetateEnhanced stability compared to resveratrol, making it suitable for photoprotective formulations. plos.org

Modulation of Cellular Senescence and Inflammatory Mediators in Skin Cells

Cellular senescence, a state of irreversible cell cycle arrest, and chronic inflammation are key contributors to skin aging. nih.govfrontiersin.org Senescent skin cells, such as fibroblasts and keratinocytes, accumulate over time and secrete a variety of pro-inflammatory molecules known as the Senescence-Associated Secretory Phenotype (SASP). nih.govfrontiersin.org Preclinical research has extensively investigated the parent compound, resveratrol, for its ability to modulate these processes, with its derivatives like this compound being developed for enhanced stability. cosmethicallyactive.com

In experimental models, resveratrol has demonstrated the capacity to reverse key markers of cellular senescence. Studies on human dermal papilla cells induced into a senescent state showed that treatment with resveratrol significantly decreased senescence-associated β-galactosidase (SA-β-gal) activity, a primary biomarker of senescent cells. nih.gov Furthermore, resveratrol was found to reduce the mRNA levels of several SASP components, including Interleukin-1α (IL-1α), Interleukin-7 (IL-7), Interleukin-8 (IL-8), and the chemokine CXCL1. nih.gov This indicates an ability to quell the inflammatory microenvironment created by senescent cells. The anti-senescent effect is also linked to the downregulation of cell cycle arrest indicators p21 and p16. nih.gov

Resveratrol and its derivatives also exert significant control over inflammatory mediators in skin cells outside of the senescence context. The compound has been shown to inhibit the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMP-1, MMP-9), which are involved in inflammation and collagen degradation. nih.govresearchgate.net Research has also documented its ability to reduce levels of key inflammatory cytokines such as IL-1β, IL-6, and Tumor Necrosis Factor-alpha (TNF-α) in various cellular and preclinical models. nih.govplos.org These effects are often mediated through the inhibition of critical signaling pathways like nuclear factor-kappaB (NF-κB). plos.orgmdpi.com The acetylated derivative, resveratryl triacetate, has been noted for its potential use in cosmetic applications, retaining biological activity with improved chemical stability. cosmethicallyactive.comresearchgate.net

Table 1: Effects of Resveratrol on Cellular Senescence and Inflammatory Markers in Skin Cells

Marker Type Marker Observed Effect Reference
Senescence Senescence-Associated β-galactosidase (SA-β-gal) Decrease nih.gov
p21 Decrease nih.gov
p16 Decrease nih.gov
SASP / Inflammatory Mediators Interleukin-1α (IL-1α) Decrease nih.gov
Interleukin-6 (IL-6) Decrease nih.gov
Interleukin-7 (IL-7) Decrease nih.gov
Interleukin-8 (IL-8) Decrease nih.govnih.gov
CXCL1 Decrease nih.gov
Tumor Necrosis Factor-α (TNF-α) Decrease nih.gov
Cyclooxygenase-2 (COX-2) Decrease nih.govresearchgate.net
Matrix Metalloproteinase-1 (MMP-1) Decrease nih.gov
Matrix Metalloproteinase-9 (MMP-9) Decrease nih.gov

Anti-acne and Antimicrobial Properties (e.g., against Propionibacterium acnes)

Acne vulgaris is an inflammatory skin condition closely associated with the proliferation of the bacterium Propionibacterium acnes (recently reclassified as Cutibacterium acnes). nih.gov Resveratrol has demonstrated significant antimicrobial activity against this bacterium in vitro. nih.govnih.govpsu.edu Studies show that resveratrol can inhibit the growth of P. acnes in a sustained manner, a key advantage over some conventional treatments that show only short-term bactericidal effects. nih.govucla.edu

The mechanism of action involves altering the bacterial morphology; electron microscopy has revealed that resveratrol treatment disrupts the bacterial membrane, causing a loss of its defined structure. nih.gov In comparative studies, resveratrol was also found to be less cytotoxic to human skin cells than benzoyl peroxide, a common anti-acne agent. nih.govucla.edu

In vitro testing has established specific inhibitory concentrations for resveratrol against P. acnes. Lower concentrations were found to be bacteriostatic (inhibiting growth), while higher concentrations were bactericidal (killing the bacteria). psu.edunih.gov One study reported an average 50% inhibitory concentration (IC50) of 73 mg/L and a 100% inhibitory concentration (IC100) of 187 mg/L across three different strains of P. acnes. psu.edunih.gov A concentration of 200 mg/L was shown to be completely bactericidal. psu.edu

Beyond its specific action on P. acnes, resveratrol exhibits broad-spectrum antimicrobial properties against a wide range of bacteria and fungi. nih.govnih.gov It has also been shown to possess anti-biofilm capabilities, which is critical as biofilms are a key factor in persistent infections. nih.gov While these preclinical findings focus on resveratrol, its derivatives like this compound are of high interest for topical formulations due to their increased stability, which is crucial for product efficacy. cosmethicallyactive.com

**Table 2: In Vitro Inhibitory Activity of Resveratrol against *P. acnes***

Parameter Concentration Activity Type Reference
IC50 (Average) 73 mg/L Inhibitory psu.edunih.gov
IC100 (Average) 187 mg/L Inhibitory psu.edunih.gov
Bactericidal Concentration 200 mg/L Bactericidal psu.edu
Sustained Inhibition ≥ 50 µg/mL Inhibitory nih.gov

Wound Healing Modulatory Effects

The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. mdpi.comnih.gov Preclinical studies suggest that resveratrol can positively influence this process through multiple mechanisms, including its well-documented anti-inflammatory and antioxidant properties. mdpi.comnih.gov By mitigating excessive inflammation and reducing oxidative stress at the wound site, resveratrol helps create a more favorable environment for tissue repair. mdpi.com

Resveratrol's role extends to modulating the behavior of key cells involved in healing. For instance, it can influence the activity of fibroblasts, which are responsible for depositing collagen and forming new extracellular matrix. nih.gov Furthermore, the compound has been shown to have pro-angiogenic effects, promoting the formation of new blood vessels, which is essential for supplying nutrients and oxygen to the healing tissue. mdpi.com Some studies indicate that resveratrol can up-regulate the expression of important growth factors, such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), which are critical for tissue regeneration. frontiersin.org

Interestingly, the phenomenon of cellular senescence also plays a dual role in wound healing. A transient accumulation of senescent cells can be beneficial, as they secrete factors like Platelet-Derived Growth Factor-AA (PDGF-AA) that promote wound contraction. frontiersin.org However, the persistent presence of senescent cells can impair healing by promoting chronic inflammation. frontiersin.org By modulating senescence, as detailed previously, resveratrol may help balance this process to support effective repair. frontiersin.orgnih.gov The development of resveratrol derivatives, such as this compound, is aimed at improving the compound's stability and bioavailability for topical applications like advanced wound dressings. mdpi.com

Table 3: Summary of Resveratrol's Preclinical Modulatory Effects on Wound Healing

Mechanism Specific Action Reference
Anti-inflammatory Inhibition of pathways like NF-κB; reduction of pro-inflammatory cytokines. mdpi.com
Antioxidant Reduction of Reactive Oxygen Species (ROS) and oxidative stress at the wound site. mdpi.com
Pro-angiogenic Promotion of new blood vessel formation. mdpi.com
Cellular Modulation Regulation of fibroblast activity and collagen deposition. nih.gov
Upregulation of growth factors (e.g., VEGF, bFGF). frontiersin.org
Modulation of cellular senescence to support tissue repair. frontiersin.org

Preclinical Pharmacokinetics and Metabolism of Resveratryl Acetate

Bioavailability Challenges of Parent Resveratrol (B1683913) and Derivative Strategies for Improvement

Resveratrol (RES) exhibits a striking discrepancy between its potent in vitro effects and its limited in vivo efficacy, primarily due to its unfavorable pharmacokinetic properties researchgate.netoregonstate.edunih.govresearchgate.net. Following oral administration, resveratrol is well absorbed, with absorption rates reported around 70-75% in humans researchgate.netnih.gov. However, this high absorption is sharply contrasted by its extremely low oral bioavailability, which is estimated to be less than 1% researchgate.netresearchgate.netoregonstate.edunih.govfrontiersin.org.

To address these challenges, derivative strategies, including the development of prodrugs, are employed researchgate.netresearchgate.netmdpi.comresearchgate.net. Resveratryl acetate (B1210297), an ester derivative, is designed to improve the pharmacokinetic profile of resveratrol. Esterification of the phenolic hydroxyl groups can mask these metabolically susceptible sites, potentially reducing rapid presystemic metabolism and thereby increasing the systemic exposure to the parent compound or its active metabolites researchgate.netamericanpharmaceuticalreview.com. Such modifications aim to enhance absorption, prolong plasma half-life, and ultimately improve the delivery of resveratrol to target tissues mdpi.comresearchgate.net. For instance, other acetylated resveratrol derivatives have shown potential in elevating plasma levels of free trans-resveratrol in preclinical models mdpi.com.

FeatureResveratrol (Parent Compound)Resveratryl Acetate (Derivative Strategy)
Oral Bioavailability Very low (<1%) researchgate.netresearchgate.netoregonstate.edunih.govfrontiersin.orgresearchgate.netExpected to be improved by masking metabolically labile groups researchgate.netmdpi.comresearchgate.netamericanpharmaceuticalreview.com
Absorption High oral absorption (~70-75% in humans) researchgate.netnih.govPotentially enhanced due to modification of physicochemical properties mdpi.comamericanpharmaceuticalreview.com
Metabolism Rapid conjugation (sulfation, glucuronidation) researchgate.netoregonstate.edunih.govfrontiersin.orgDesigned to reduce rapid presystemic metabolism by protecting hydroxyl groups researchgate.netamericanpharmaceuticalreview.com
Solubility Low water solubility (<0.05 mg/mL) frontiersin.orgresearchgate.netMay be altered by esterification, potentially influencing absorption americanpharmaceuticalreview.com
Primary Limitation Extensive first-pass metabolism and rapid elimination researchgate.netoregonstate.edunih.govAims to mitigate these limitations, leading to increased systemic exposure mdpi.comresearchgate.net
Preclinical Data Focus Extensive data on limitations and metabolism researchgate.netresearchgate.netoregonstate.edunih.govfrontiersin.orgFocus on the prodrug strategy and expected benefits based on parent compound's limitations mdpi.comresearchgate.netamericanpharmaceuticalreview.comcsic.es

Preclinical Metabolic Pathways and Metabolite Characterization

The metabolic fate of this compound in preclinical models is primarily understood through the expected hydrolysis of its ester linkage, which releases the parent compound, resveratrol. Resveratrol itself is extensively metabolized in the body, with the major metabolic pathways involving phase II conjugation reactions researchgate.netoregonstate.edunih.govfrontiersin.org.

Following absorption, resveratrol undergoes rapid biotransformation, mainly in the intestinal wall and liver, into more water-soluble conjugates that can be readily excreted. The principal metabolic pathways identified in preclinical studies include:

Glucuronidation: Formation of resveratrol glucuronides.

Sulfation: Formation of resveratrol sulfates.

These conjugation reactions significantly reduce the concentration of free, unmetabolized resveratrol in circulation, contributing to its low systemic bioavailability researchgate.netoregonstate.edunih.govfrontiersin.org. Studies have also indicated the presence of reduced dihydroresveratrol (B186802) conjugates and other highly polar unknown products, which may account for a notable portion of an oral resveratrol dose researchgate.net. Colonic bacterial metabolism may also play a role in the biotransformation of resveratrol researchgate.net.

While specific studies detailing the direct metabolic pathways and unique metabolites of this compound itself are not extensively detailed in the provided search results, it is understood that the ester group is likely to be cleaved by esterases present in the gastrointestinal tract and systemic circulation, yielding resveratrol americanpharmaceuticalreview.com. Subsequently, the liberated resveratrol would enter the metabolic pathways described above.

Metabolite TypePrimary Site of FormationSignificance in Resveratrol Metabolism
Resveratrol Glucuronides Intestine, LiverMajor phase II metabolites, increasing water solubility for excretion researchgate.netoregonstate.edunih.govfrontiersin.org
Resveratrol Sulfates Intestine, LiverMajor phase II metabolites, contributing to rapid elimination and low bioavailability researchgate.netoregonstate.edunih.govfrontiersin.org
Dihydroresveratrol Conjugates Intestine, Liver (likely)Minor metabolites, contributing to overall metabolic clearance researchgate.net
Unknown Polar Products Various (including gut bacteria)Account for a portion of the eliminated dose researchgate.net

The ester linkage in this compound is designed to protect the phenolic hydroxyl groups from immediate conjugation, thereby potentially allowing for greater systemic absorption of the intact molecule or its initial hydrolysis product, resveratrol, before extensive metabolism occurs. Further preclinical investigations would be necessary to fully characterize the specific metabolic profile and pharmacokinetic advantages of this compound compared to resveratrol.

Future Directions and Emerging Research Avenues for Resveratryl Acetate

Exploration of Novel Acetylated Derivatives with Enhanced Efficacy or Specificity

The acetylation of resveratrol (B1683913) to form compounds like resveratryl acetate (B1210297) is a key strategy to improve its stability and bioavailability. nih.gov Future research will likely focus on the synthesis and evaluation of a new generation of acetylated and other esterified derivatives. The objective is to create molecules with tailored properties, such as improved cellular uptake, targeted tissue distribution, and more potent biological activity compared to the parent compound.

One promising area is the creation of hybrid compounds. For instance, resveratryl triglycolate, a hybrid derived from the esterification of resveratrol with glycolic acid, has been shown to inhibit cellular melanin (B1238610) synthesis in vitro and has demonstrated skin-depigmenting effects in human studies. nih.gov This highlights the potential of combining resveratrol with other active molecules to achieve synergistic effects.

Researchers are also exploring other structural modifications. For example, lipidated resveratrol derivatives have exhibited superior pharmacological properties and bioavailability. nih.gov The synthesis of novel derivatives containing groups like 1,3,4-oxadiazole and amides has also shown excellent antimicrobial activity in preclinical studies. nih.gov These approaches indicate a broader strategy of moving beyond simple acetylation to more complex structural alterations aimed at specific therapeutic targets.

Table 1: Examples of Resveratrol Derivatives and Their Investigated Biological Activities

Derivative NameStructural ModificationInvestigated Biological ActivityKey Findings
Resveratryl Triacetate (RTA)Acetylation of three hydroxyl groupsAnti-melanogenicProdrug with enhanced stability compared to resveratrol. nih.gov
Resveratryl Triglycolate (RTG)Esterification with glycolic acidSkin-depigmentingInhibits cellular melanin synthesis. nih.gov
Lipidated Resveratrol DerivativesAttachment of fatty acids (e.g., oleic acid)AnticancerIncreased apoptosis in lung, colorectal, and pancreatic cancer cells. nih.gov
1,3,4-Oxadiazole and Amide DerivativesIncorporation of heterocyclic and amide groupsAntimicrobialPotent activity against Xanthomonas oryzae pv. oryzae and pv. oryzicola. nih.gov
4'-Acetoxy-resveratrolAcetylation at the 4' positionDermal applicationsPotential therapeutic for skin-related conditions. mdpi.com

Development of Advanced Preclinical Models for Comprehensive Efficacy and Mechanism Elucidation

The translation of in vitro findings to clinical applications depends heavily on the quality and relevance of preclinical models. While numerous studies have used animal models to evaluate resveratrol's efficacy in conditions like cancer and cardiovascular disease, future research on resveratryl acetate requires the development of more sophisticated models. isotonicsupplementstore.comnih.gov These advanced models are needed to comprehensively assess the efficacy of acetylated derivatives and to dissect their complex mechanisms of action.

For dermatological applications, where compounds like resveratryl triacetate have shown promise, reconstituted skin models are valuable tools. nih.govresearchgate.net These three-dimensional tissue cultures can more accurately mimic human skin's structure and function, allowing for detailed investigation of how these compounds affect melanin synthesis and cell viability. researchgate.net

For systemic diseases, the use of genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDX) will be crucial. For example, in cancer research, Min mice, which harbor a mutated Apc gene similar to that in human familial adenomatous polyposis, have been used to test resveratrol. isotonicsupplementstore.com Similar specific and predictive models will be necessary to evaluate the chemopreventive and therapeutic potential of this compound. Furthermore, developing models that accurately reflect human metabolism of these prodrugs will be essential to predict their pharmacokinetic profiles and efficacy in humans.

Integration of Multi-Omics Approaches in Mechanistic Investigations

To fully understand how this compound exerts its effects, future research must move beyond single-pathway analyses and embrace a systems-biology perspective. The integration of multi-omics approaches—including transcriptomics, proteomics, and metabolomics—offers a powerful strategy to obtain a holistic view of the cellular and molecular changes induced by these compounds. mdpi.com

Studies on resveratrol have already begun to utilize these techniques. For example, integrated transcriptomic and proteomic analyses have been used to investigate how resveratrol alleviates acute lung injury, revealing its influence on lipid metabolism, cell cycle regulation, and inflammatory signaling. nih.gov Similarly, network pharmacology, another systems-based approach, has been employed to explore the multi-target mechanisms of resveratrol in treating cardiometabolic diseases. mdpi.com

Applying these multi-omics strategies to this compound will be a critical next step. By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to treatment, researchers can identify novel therapeutic targets and signaling pathways. mdpi.com This approach can help elucidate how acetylation alters the biological activity of resveratrol and may reveal mechanisms that are distinct from the parent compound, providing a comprehensive understanding of its therapeutic potential. nih.gov

Addressing Delivery System Optimization in Preclinical Contexts

A primary motivation for developing this compound is to overcome the poor bioavailability of resveratrol. nih.govmdpi.com While acetylation improves stability, optimizing the delivery system remains a critical area for future preclinical research to maximize therapeutic efficacy. mdpi.com

Nano-delivery systems have emerged as a promising approach for enhancing the solubility and absorption of resveratrol and its derivatives. mdpi.commdpi.com Various nanocarriers, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs), have been developed to encapsulate resveratrol, thereby protecting it from degradation and facilitating its transport to target tissues. nih.govmdpi.comresearchgate.net

Future preclinical studies on this compound should focus on the development and evaluation of such advanced delivery systems. nih.gov For instance, pH-sensitive nanocarriers can be designed to release the compound specifically in the intestinal environment, improving oral bioavailability. mdpi.com Comparing different formulations, such as solid lipid nanoparticles (SLNs) versus nanostructured lipid carriers (NLCs), can help determine the optimal system for specific applications, such as dermal versus systemic delivery. mdpi.com The goal is to develop formulations that not only increase the systemic concentration of the active compound but also provide controlled and targeted release, ultimately enhancing the therapeutic window and efficacy of this compound. researchgate.net

Q & A

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine HPLC for purity assessment with mass spectrometry (MS) and heteronuclear NMR (e.g., HSQC, HMBC) for structural elucidation. Infrared spectroscopy (IR) can validate functional groups, particularly acetate absorption bands in the 1700–1750 cm⁻¹ range .

Q. How can extraction protocols for resveratrol derivatives like this compound be optimized?

  • Methodological Answer : Use ethyl acetate as the solvent for its high extraction efficiency (>80% for resveratrol glycosides). Validate protocols via comparative studies with chloroform or aqueous two-phase systems, ensuring solubility and stability of acetylated products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow guidelines for volatile organic solvents (e.g., ethyl acetate) and use fume hoods. Refer to safety data sheets (SDS) for toxicity thresholds and ensure waste disposal complies with institutional regulations .

Advanced Research Questions

Q. How do structural modifications (e.g., acetylation) influence the bioactivity of resveratrol derivatives?

  • Methodological Answer : Compare antioxidant and chemopreventive properties of resveratrol and its acetylated forms using in vitro assays (e.g., DPPH radical scavenging, cyclooxygenase inhibition). Correlate regioselectivity (e.g., 3-O-acetyl vs. 4′-O-acetyl) with bioavailability via cell permeability studies .

Q. What strategies resolve contradictions in enzymatic regioselectivity during synthesis?

  • Methodological Answer : Perform kinetic studies to assess lipase specificity under varying conditions (e.g., solvent polarity, temperature). Use molecular docking simulations to predict enzyme-substrate interactions and rationalize isomer ratios observed in HPLC chromatograms .

Q. How can researchers address low bioavailability challenges in this compound studies?

  • Methodological Answer : Co-administer with bioavailability enhancers (e.g., piperine) or encapsulate in nanocarriers. Validate improvements via pharmacokinetic assays (e.g., plasma concentration curves) and compare with unmodified resveratrol .

Q. What statistical approaches are recommended for analyzing contradictory data in stability studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., pH, temperature) affecting degradation. Use repeat-test validation to distinguish outliers from systematic errors, reporting confidence intervals for degradation rates .

Methodological Design & Reporting

Q. How should researchers design experiments to test the thermal stability of this compound?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Include control samples (unmodified resveratrol) and report degradation products via LC-MS .

Q. What frameworks ensure rigorous hypothesis formulation in this compound research?

  • Methodological Answer : Align hypotheses with gaps in literature (e.g., "Acetylation improves resveratrol’s blood-brain barrier permeability"). Validate via in silico predictions (e.g., LogP calculations) before in vivo testing .

Data Presentation & Reproducibility

Q. How to present conflicting spectral data (e.g., NMR vs. IR) in this compound characterization?

  • Methodological Answer : Annotate discrepancies in supplementary materials (e.g., solvent-induced shifts in NMR). Use consensus techniques like X-ray crystallography for definitive structural assignments .

Q. What metadata is essential for replicating enzymatic synthesis protocols?

  • Methodological Answer : Report biocatalyst batch numbers, solvent purity, and reaction monitoring intervals. Share raw HPLC chromatograms and NMR spectra in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.